Diethyl (diethylamino)propanedioate
Description
Diethyl (diethylamino)propanedioate is a substituted derivative of diethyl malonate (propanedioic acid diethyl ester), where one of the central methylene hydrogens is replaced by a diethylamino group (-N(CH₂CH₃)₂). For instance, diethyl 2-(methylamino)propanedioate (C₇H₁₃NO₄) is synthesized via nucleophilic substitution of diethyl bromomalonate with methylbenzylamine, followed by hydrogenolysis to remove the benzyl group . Similarly, introducing a diethylamino group would involve reacting diethyl bromomalonate with diethylamine. Such amino-substituted malonates are critical intermediates in synthesizing bioactive molecules, including hydantoins and antihypertensive agents .
Properties
CAS No. |
37706-08-4 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
diethyl 2-(diethylamino)propanedioate |
InChI |
InChI=1S/C11H21NO4/c1-5-12(6-2)9(10(13)15-7-3)11(14)16-8-4/h9H,5-8H2,1-4H3 |
InChI Key |
KPXMMPKVFUVJMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares diethyl (diethylamino)propanedioate with structurally related propanedioate derivatives, highlighting differences in molecular properties, synthesis, and applications:
Key Observations:
Substituent Effects on Properties: Amino Groups: Introduce basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. For example, diethyl 2-(methylamino)propanedioate (MW 190.11) reacts with pyrrolidine and formaldehyde to form hydantoins, demonstrating its role in heterocyclic synthesis . Aryl/Heteroaryl Groups: Increase molecular weight and lipophilicity (e.g., diethyl phenylmalonate, logP ~2.5). Bromophenyl derivatives (MW 327.17) exhibit higher logP values (~4.02), making them suitable for lipid-rich environments . Methylidene Groups: Dimethylaminomethylidene substituents (C₁₀H₁₇NO₄) enable conjugation, altering UV-Vis absorption and reactivity in cyclization reactions .
Synthesis Methods: Nucleophilic Substitution: Primary method for amino derivatives (e.g., diethyl bromomalonate + amine → diethyl amino-propanedioate) . Condensation Reactions: Used for methylidene derivatives (e.g., diethyl malonate + dimethylamine/formaldehyde → dimethylaminomethylidene product) .
Applications: Pharmaceuticals: Amino-substituted derivatives are intermediates for antihypertensive agents (e.g., ’s indole-based compound inhibits renin) . Agrochemicals: Nitrophenyl-substituted compounds (CAS 40107-10-6) are used in pesticide synthesis .
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